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Compound of Interest

Compound Name: PI3K-IN-28

Cat. No.: B12420579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis, chemical properties,

and biological activity of PI3K-IN-28, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The

information presented herein is compiled from primary research and is intended to serve as a

valuable resource for professionals in the fields of medicinal chemistry, oncology, and drug

development.

Chemical Properties
PI3K-IN-28, also identified as compound 6c in the primary literature, is a novel fluorinated

candidate with significant potential as a lead compound for the development of anticancer

agents.[1] Its fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

Systematic Name

5-(4-(3-(bis(4-

(trifluoromethyl)phenyl)amino)t

hieno[3,2-b]pyridin-2-yl)-3-

fluorophenyl)-1,3,4-oxadiazole-

2(3H)-thione

Inferred from structure

Molecular Formula C₂₆H₁₆F₉N₃O₃S₂ [2]

Molecular Weight 653.54 g/mol [2]

CAS Number 2747100-02-1 [2]

Appearance
Not explicitly stated, likely a

solid

Solubility Soluble in DMSO
Inferred from biological assay

descriptions

Synthesis
The synthesis of PI3K-IN-28 is a multi-step process starting from commercially available

reagents. The detailed experimental protocol is outlined below, based on the procedures

described in the primary literature.

Experimental Protocol: Synthesis of PI3K-IN-28
(Compound 6c)
Step 1: Synthesis of Intermediate Compound 3

A mixture of 2-amino-3-cyanopyridine (1 mmol) and elemental sulfur (1.2 mmol) in ethanol

(10 mL) containing a few drops of triethylamine was heated under reflux for 4 hours.

The reaction mixture was then cooled, and the precipitated solid was filtered, washed with

cold ethanol, and dried to yield the thieno[2,3-b]pyridine derivative.

Step 2: Synthesis of Intermediate Compound 4c
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To a solution of the appropriate aniline derivative (2 mmol) in dry dimethylformamide (DMF)

(10 mL), sodium hydride (60% dispersion in mineral oil, 2.2 mmol) was added portion-wise at

0 °C.

The mixture was stirred at room temperature for 30 minutes, followed by the addition of a

solution of the chloro-substituted thieno[3,2-b]pyridine derivative (2 mmol) in DMF (5 mL).

The reaction mixture was heated at 80 °C for 8-12 hours.

After cooling, the mixture was poured into ice-cold water, and the resulting precipitate was

filtered, washed with water, and purified by column chromatography.

Step 3: Synthesis of Intermediate Thiosemicarbazide 5c

A mixture of the corresponding acid hydrazide (1 mmol) and phenyl isothiocyanate (1.2

mmol) in absolute ethanol (20 mL) was heated under reflux for 6 hours.

The reaction mixture was cooled, and the precipitated solid was filtered, washed with cold

ethanol, and dried.

Step 4: Synthesis of PI3K-IN-28 (Compound 6c)

The thiosemicarbazide intermediate 5c (1 mmol) was added to a cold solution of

concentrated sulfuric acid (5 mL) and stirred for 30 minutes.

The mixture was then allowed to stand at room temperature for 18 hours.

The reaction mixture was carefully poured onto crushed ice, and the resulting solid was

filtered, washed with water until neutral, and then recrystallized from an appropriate solvent

to afford the final product, PI3K-IN-28.

Biological Activity
PI3K-IN-28 has demonstrated potent inhibitory activity against PI3K and significant cytotoxic

effects against a panel of human cancer cell lines.

In Vitro PI3K Inhibition
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The inhibitory activity of PI3K-IN-28 against phosphoinositide 3-kinase is a key aspect of its

mechanism of action. While the specific IC50 values against individual PI3K isoforms (α, β, γ,

δ) are not detailed in the available abstracts, the compound is described as a potent PI3K

inhibitor.[2]

In Vitro Cytotoxicity
PI3K-IN-28 was evaluated for its cytotoxic activity against a panel of 60 human cancer cell

lines. The compound displayed broad-spectrum anticancer activity. The half-maximal inhibitory

concentrations (IC50) for a selection of cell lines are presented in the table below.

Cell Line Cancer Type IC50 (µM)

MCF7 Breast Cancer 5.8

A549 Non-Small Cell Lung Cancer 2.3

PC-3 Prostate Cancer 7.9

Data extracted from MedChemExpress product sheet citing Tantawy AH, et al. J Med Chem.

2021.[2]

The compound exhibited the most potent activity with lower toxic effects on the non-cancerous

MCF-10a cell line, indicating a degree of selectivity for cancer cells.[2] PI3K-IN-28 was

highlighted as the most potent compound among the series synthesized, with a selectivity

index (SI) of 39, marking it as a promising lead for further optimization.[1]

Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers,

making it a prime target for cancer therapy. PI3K-IN-28 exerts its anticancer effects by

inhibiting PI3K, a key upstream kinase in this pathway.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PI3K-IN-28.
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Conclusion
PI3K-IN-28 is a potent and selective PI3K inhibitor with promising broad-spectrum anticancer

activity. The detailed synthesis protocol and favorable in vitro cytotoxicity profile make it a

significant compound for further preclinical and clinical investigation. This technical guide

provides a foundational understanding of PI3K-IN-28 for researchers and professionals

dedicated to advancing cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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